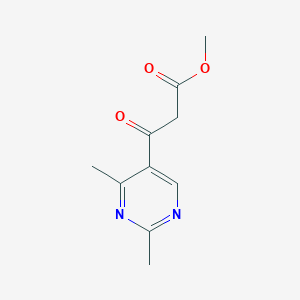

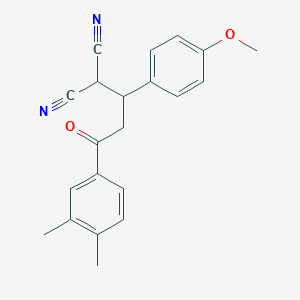

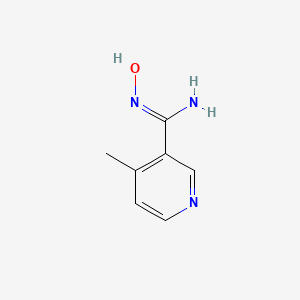

![molecular formula C11H17N3O B1394450 [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol CAS No. 1225920-65-9](/img/structure/B1394450.png)

[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol

Overview

Description

“[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol” is a chemical compound with the molecular formula C17H21N3O . It has an average mass of 283.368 Da and a monoisotopic mass of 283.168457 Da .

Synthesis Analysis

The synthesis of compounds similar to “[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol” has been described in the literature. For example, the synthesis of key intermediates for the tyrosine kinase inhibitors nilotinib and imatinib was achieved through a process involving a Curtius rearrangement . Another study designed, synthesized, and evaluated a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity .Molecular Structure Analysis

The molecular structure of “[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol” can be analyzed based on its molecular formula C17H21N3O . The compound contains a piperazine ring, which is a heterocyclic amine, and a pyridine ring, which is a basic heterocyclic aromatic organic compound .Scientific Research Applications

Synthesis and Characterization

- [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol has been used in the synthesis of novel structure-directing agents (SDAs) for creating organically templated zinc phosphites/phosphates. These SDAs were generated in situ through N-methylation transformations, distinct from conventional methylation methods. The resultant compounds, such as [pmpip][Zn3(HPO3)4], exhibit unique framework structures suitable for various applications (Wang et al., 2013).

Catalysis and Complex Formation

- In the field of catalysis, this compound has been involved in the synthesis of nickel complexes. These complexes have demonstrated utility in the oligomerization of ethylene, showcasing the compound's role in facilitating significant chemical transformations (Kermagoret & Braunstein, 2008).

Corrosion Inhibition

- Derivatives of [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol have been studied for their potential as corrosion inhibitors. For instance, PTM (1-(pyridin-4-ylmethyl)-1H-1,2,3- triazole-4-yl)methanol, a related compound, has shown effectiveness in protecting mild steel in acidic environments, highlighting its significance in materials science and engineering (Ma et al., 2017).

Chemical Sensing and Detection

- This compound has been integral in the development of chemosensors for transition metal ions. For example, studies involving related pyridine-based ligands have shown selective and noticeable colorimetric responses to specific metal ions, underlining its potential in chemical sensing applications (Gosavi-Mirkute et al., 2017).

Medicinal Chemistry

- Although information on direct medicinal applications of [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol is limited, structurally similar compounds have been explored in medicinal chemistry. For instance, research on 2-[(4-methylpiperazin-1-yl)methyl]-4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-ones has provided insights into the structural characterization of analgesic compounds (Karczmarzyk & Malinka, 2008).

Future Directions

The future directions for research on “[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol” could involve further exploration of its synthesis, chemical reactions, and potential biological activity. Given the interest in similar compounds for their anti-tubercular activity , this compound could also be explored in this context.

properties

IUPAC Name |

[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-13-5-7-14(8-6-13)11-10(9-15)3-2-4-12-11/h2-4,15H,5-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWFKSLVAFEPAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CC=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

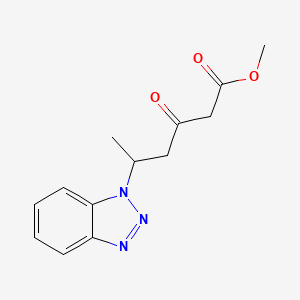

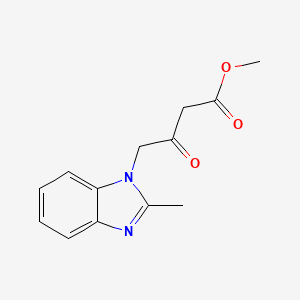

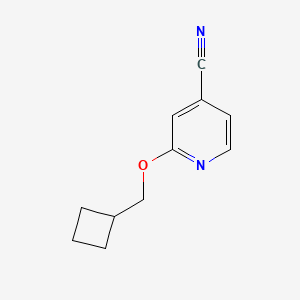

![(4{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}phenyl)methanol](/img/structure/B1394371.png)

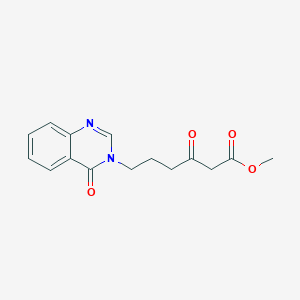

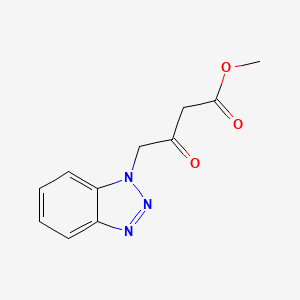

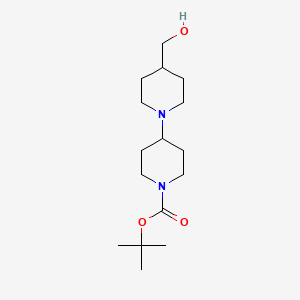

![N-Methyl-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1394374.png)

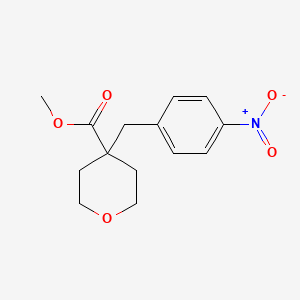

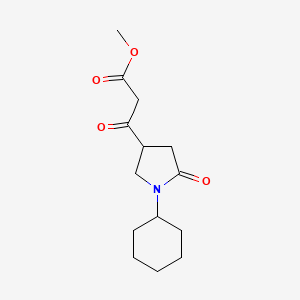

![Oxo({5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl}amino)acetic acid](/img/structure/B1394377.png)